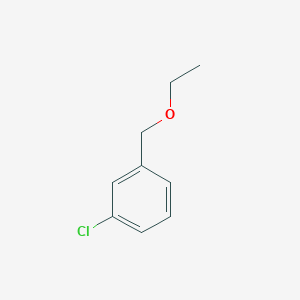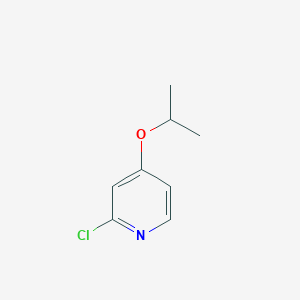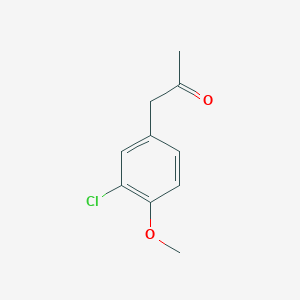
1-Allyl-3-(2-chloro-acetyl)-urea
Overview
Description
1-Allyl-3-(2-chloro-acetyl)-urea (ACAU) is an organic compound with a wide range of applications in the scientific research field. It is a member of the urea family, which is a class of compounds with a wide range of uses in organic synthesis. ACAU is a versatile molecule that can be used in a variety of applications, including as a catalyst for organic reactions, as a reagent for the synthesis of other compounds, as a fluorescent probe for imaging, and as a drug delivery system.
Scientific Research Applications
Gold(I)-Catalyzed Intramolecular Hydroamination
Research demonstrates that N-allylic,N'-aryl ureas undergo a gold(I)-catalyzed intramolecular hydroamination process, leading to the formation of imidazolidin-2-ones. This reaction is characterized by excellent yields and high diastereoselectivity, particularly when N-allylic ureas have specific allylic substituents. This method provides an efficient pathway to synthesize trans-3,4-disubstituted imidazolidin-2-ones, highlighting the versatility of N-allylic,N'-aryl ureas in organic synthesis (Li, Song, & Widenhoefer, 2011).
Synthesis and Antibacterial Evaluation
Another study outlines the synthesis of 1-(2-cyano-3-aryl-allyl)-3-aryl-urea(thiourea) derivatives from Baylis-Hillman acetates and their subsequent cyclization to form 4-imino-3-aryl-3,4-dihydro-1H-pyrimidin-2-ones. These compounds have been tested for antibacterial activity, with some demonstrating comparable or superior effectiveness to standard antibacterial agents. This research indicates the potential of urea derivatives in the development of new antibacterial compounds (Nag et al., 2006).
Pd(II)-Catalyzed Allylic C-H Amination
The synthesis of 1,2- and 1,3-cyclic ureas via intramolecular allylic C-H amination using Pd(TFA)2/bis-sulfoxide as a catalyst is another significant application. This method allows for the efficient production of cyclic ureas from terminal olefins, showcasing the utility of allylic ureas in synthesizing complex cyclic structures with excellent yields and diastereoselectivities (Nishikawa et al., 2015).
properties
IUPAC Name |
2-chloro-N-(prop-2-enylcarbamoyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c1-2-3-8-6(11)9-5(10)4-7/h2H,1,3-4H2,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLCBCXTRMVMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368285 | |
| Record name | 2-Chloro-N-[(prop-2-en-1-yl)carbamoyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5544-34-3 | |
| Record name | 2-Chloro-N-[(prop-2-en-1-yl)carbamoyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(1S,4R)-1-(Chloromethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3024620.png)




